N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,2,4,6-tetramethylbenzenesulfonamide
Description
This compound belongs to a class of sulfonamide derivatives incorporating pyrazole and thiophene moieties. Its structure features a thiophene ring substituted with a 3,5-dimethylpyrazole carbonyl group at the 2-position and a tetramethylbenzenesulfonamide group at the 3-position.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N,2,4,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-12-9-13(2)19(14(3)10-12)28(25,26)22(6)17-7-8-27-18(17)20(24)23-16(5)11-15(4)21-23/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYXVRVLEPZCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the3,5-dimethyl-1H-pyrazole moiety have been reported to show a broad range of biological activities. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in various biochemical pathways.
Mode of Action
It is known that compounds containing the3,5-dimethyl-1H-pyrazole moiety can interact with their targets in various ways, leading to changes in the target’s function. The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with3,5-dimethyl-1H-pyrazole compounds, it is likely that this compound could affect multiple pathways. The specific pathways and downstream effects would depend on the compound’s targets and their roles in cellular processes.
Result of Action
Given the broad range of biological activities associated with3,5-dimethyl-1H-pyrazole compounds, it is likely that this compound could have various effects at the molecular and cellular levels. The specific effects would depend on the compound’s targets and their roles in cellular processes.
Biological Activity
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,2,4,6-tetramethylbenzenesulfonamide is a compound that incorporates a pyrazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 403.53 g/mol. The structure includes a pyrazole ring, a thiophene group, and a sulfonamide functional group, which contribute to its biological properties.
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits several notable biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have shown that compounds similar to this compound demonstrate significant anti-inflammatory effects comparable to established drugs like celecoxib .
- Analgesic Effects : The analgesic properties of pyrazole derivatives have been documented in various studies. For instance, compounds with similar structural motifs have shown efficacy in reducing pain in animal models .
- Antimicrobial Properties : Some pyrazole derivatives exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
The mechanisms through which this compound exerts its biological effects include:
- COX Inhibition : By inhibiting COX enzymes (both COX-1 and COX-2), the compound reduces the production of pro-inflammatory prostaglandins.
- Modulation of Nitric Oxide Pathways : Some studies suggest that pyrazole derivatives can influence nitric oxide synthase activity, further contributing to their anti-inflammatory and analgesic effects.
- Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies provide insights into the biological activities of pyrazole derivatives:
Comparison with Similar Compounds
Key Structural Analogs
The most directly related analog is N-[2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl]-4-ethyl-N-methylbenzenesulfonamide (CAS 1325303-98-7), which shares the pyrazole-thiophene backbone but differs in substituents:
Functional Group Variations in Broader Analogs
- Thiazolylmethylcarbamates (): These compounds replace thiophene with thiazole and sulfonamide with carbamate groups. Carbamates generally exhibit lower acidity and different hydrogen-bonding capabilities compared to sulfonamides, influencing their biological activity and crystallinity .
- Polymeric thiophene derivatives (): Polymers like PTB and P3T-DDTPA incorporate thiophene units but are designed for materials science applications (e.g., conductive polymers), contrasting with the small-molecule focus of the target compound .
Comparative Data Table
Research Findings and Challenges
- The ethyl and methyl groups may confer insufficient metabolic resistance compared to the target compound’s tetramethyl design .
- Functional Group Trade-offs: Sulfonamides (target) vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
